molecular formula C11H16N2O3 B11737400 ethyl 4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl 4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11737400
M. Wt: 224.26 g/mol
InChI Key: QXTQHUXJQPXGTP-UHFFFAOYSA-N
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Description

Ethyl 4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound known for its unique structure and diverse applications. This compound belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. Its structure includes a pyrrole ring substituted with various functional groups, making it a versatile molecule in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the condensation of ethyl acetoacetate with dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. The reaction proceeds through the formation of an intermediate enamine, which then cyclizes to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its combination of functional groups and the presence of the pyrrole ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

ethyl 4-(dimethylaminomethylidene)-2-methyl-5-oxo-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C11H16N2O3/c1-5-16-11(15)9-7(2)12-10(14)8(9)6-13(3)4/h6H,5H2,1-4H3,(H,12,14)

InChI Key

QXTQHUXJQPXGTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C1=CN(C)C)C

Origin of Product

United States

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